An In-depth Technical Guide to rac Mepindolol-d7
An In-depth Technical Guide to rac Mepindolol-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac Mepindolol-d7, a deuterium-labeled isotopologue of the non-selective β-adrenoceptor antagonist, Mepindolol. Mepindolol is primarily utilized in ophthalmology for the management of glaucoma. This document details the chemical and physical properties of rac Mepindolol-d7, its mechanism of action in reducing intraocular pressure, and its relationship to its non-deuterated counterpart and the parent compound, Pindolol. Furthermore, this guide outlines detailed experimental protocols for its analysis and for studying its interaction with β-adrenergic receptors. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clear and concise visual representation of key processes for researchers in drug development and ophthalmic science.
Introduction
rac Mepindolol-d7 is the racemic, deuterium-labeled form of Mepindolol, a non-selective beta-blocker.[1] The incorporation of seven deuterium atoms into the isopropylamino side chain offers a valuable tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[2] Mepindolol itself is a 2-methyl derivative of Pindolol and is employed topically in the treatment of glaucoma due to its efficacy in lowering intraocular pressure (IOP).[1][3] Understanding the technical details of this compound is crucial for its application in research and development.
Chemical and Physical Properties
The fundamental properties of rac Mepindolol-d7 are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Chemical Name | 1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol | [4] |
| Synonyms | rac Mepindolol-d7, (±)-Mepindolol-d7 | |
| CAS Number | 1794970-97-0 | |
| Unlabeled CAS | 23694-81-7 | |
| Molecular Formula | C₁₅H₁₅D₇N₂O₂ | |
| Molecular Weight | 269.39 g/mol | |
| Accurate Mass | 269.212 | |
| Appearance | Off-White to Pale Green Solid | |
| Solubility | Slightly soluble in Chloroform (heated, sonicated) and Methanol | |
| Storage | Refrigerator |
Mechanism of Action in Glaucoma
Mepindolol reduces intraocular pressure by acting as a non-selective antagonist at β₁ and β₂-adrenergic receptors located in the ciliary body of the eye. The primary mechanism involves the reduction of aqueous humor production.
Signaling Pathway
The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors on the ciliary epithelium activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, promoting aqueous humor secretion. Mepindolol competitively blocks these receptors, thereby inhibiting the activation of adenylyl cyclase and reducing cAMP production, which results in decreased aqueous humor formation and a lowering of intraocular pressure.
Experimental Protocols
Synthesis of rac Mepindolol-d7
Quantification by UPLC-MS/MS
The following is a representative protocol for the quantification of Mepindolol in biological matrices, which can be adapted for rac Mepindolol-d7.
Objective: To quantify the concentration of Mepindolol in human plasma.
Materials:
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UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)
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Analytical column (e.g., C18 column)
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Human plasma samples
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rac Mepindolol-d7 (as internal standard)
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Acetonitrile, Formic Acid, Methanol (LC-MS grade)
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Protein precipitation plates or tubes
Procedure:
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (rac Mepindolol-d7).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean vial for analysis.
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UPLC Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
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MS/MS Conditions (MRM Mode):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Mepindolol: Monitor precursor ion > product ion (specific m/z values to be optimized)
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rac Mepindolol-d7 (IS): Monitor precursor ion > product ion (specific m/z values to be optimized)
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Optimize collision energy and other source parameters for maximum signal intensity.
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
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Determine the concentration of Mepindolol in the unknown samples by interpolation from the calibration curve.
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Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Mepindolol for β-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of Mepindolol for β-adrenergic receptors in a membrane preparation from a cell line expressing these receptors.
Materials:
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Cell membrane preparation containing β-adrenergic receptors
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Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol)
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Unlabeled Mepindolol
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
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Glass fiber filters
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Scintillation counter and vials
Procedure:
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Assay Setup:
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In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective antagonist like propranolol (for non-specific binding).
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50 µL of varying concentrations of unlabeled Mepindolol.
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50 µL of a fixed concentration of the radioligand.
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50 µL of the membrane preparation.
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The final assay volume is 200 µL.
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Incubation:
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Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
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Filtration:
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Wash the filters three times with ice-cold assay buffer.
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Counting:
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the Mepindolol concentration.
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Determine the IC₅₀ value (the concentration of Mepindolol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Comparative Clinical Information
Clinical studies have compared Mepindolol with its parent compound, Pindolol. One study in normal subjects found that Mepindolol was more effective at lower doses in reducing resting and exercise heart rates. This suggests that Mepindolol may have a greater effect on chronotropic (heart rate) than on inotropic (contractility) receptors. In the context of glaucoma, both Pindolol and other beta-blockers like Timolol have been shown to be effective in reducing IOP.
Conclusion
rac Mepindolol-d7 serves as an essential tool for the bioanalytical quantification of Mepindolol, facilitating crucial pharmacokinetic and metabolic research. Mepindolol's mechanism as a non-selective β-adrenergic antagonist provides an effective means of reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production. The experimental protocols and diagrams presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of ophthalmic therapeutics. Further research into the specific properties and clinical applications of Mepindolol will continue to refine its role in the management of glaucoma.
